Product packaging for 1-Methylpyrazolidine-3,5-dione(Cat. No.:CAS No. 99170-99-7)

1-Methylpyrazolidine-3,5-dione

Cat. No.: B3362438
CAS No.: 99170-99-7
M. Wt: 114.1 g/mol
InChI Key: JTPISCWESNJUEM-UHFFFAOYSA-N
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Description

1-Methylpyrazolidine-3,5-dione ( 99170-99-7) is a chemical compound with the molecular formula C 4 H 6 N 2 O 2 and a molecular weight of 114.10 g/mol . It is a derivative of the pyrazolidine-3,5-dione core structure, a scaffold recognized for its significant and diverse pharmacological potential . The pyrazolidine-3,5-dione moiety is a key pharmacophore in medicinal chemistry, and its derivatives are investigated for a wide spectrum of biological activities. These include anti-inflammatory, analgesic, antimicrobial, and anticancer properties . Specific research indicates that certain pyrazolidine-3,5-dione derivatives demonstrate promising anti-cancer effects, such as inducing cell death in breast cancer cell lines . Furthermore, this class of compounds is being explored for applications beyond human therapeutics, including as agents in agriculture, such as insecticides and herbicides . The structural features of the pyrazolidine-3,5-dione ring make it a versatile template for designing new active molecules, and research is ongoing to optimize their properties for various applications . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2O2 B3362438 1-Methylpyrazolidine-3,5-dione CAS No. 99170-99-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpyrazolidine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c1-6-4(8)2-3(7)5-6/h2H2,1H3,(H,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPISCWESNJUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70632953
Record name 1-Methylpyrazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99170-99-7
Record name 1-Methylpyrazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Methylpyrazolidine 3,5 Dione and Its Derivatives

Established Synthetic Pathways for Pyrazolidine-3,5-diones

The foundational approaches to constructing the pyrazolidine-3,5-dione (B2422599) ring system have been well-established and primarily involve condensation and cyclization reactions.

Condensation Reactions with Hydrazine (B178648) Derivatives

A primary and widely utilized method for synthesizing the pyrazolidine-3,5-dione core involves the condensation of a hydrazine derivative with a malonic acid derivative, such as diethyl malonate. researchgate.netijpsr.comaun.edu.eg This reaction is a classic example of forming the heterocyclic ring by creating two new nitrogen-carbon bonds.

The general scheme for this reaction is as follows:

A substituted or unsubstituted hydrazine is reacted with a diester of malonic acid.

The reaction typically proceeds through a hydrazide intermediate which then undergoes intramolecular cyclization to form the pyrazolidine-3,5-dione ring.

For instance, the reaction of phenylhydrazine (B124118) with diethyl malonate is a common starting point for derivatives that can be further modified. ijpsr.com Similarly, various hydrazine derivatives can be condensed with carbon suboxide to yield pyrazolidine-3,5-dione products in high yields of 80-90%. aun.edu.eg

Cyclization Approaches for Pyrazolidine (B1218672) Ring Formation

Cyclization strategies are central to the formation of the pyrazolidine ring. These methods often start with precursors that already contain some of the necessary bonds and then form the final ring through an intramolecular reaction.

One notable approach involves the use of N,N-disubstituted hydrazines which are treated with diethyl malonate in the presence of an acid catalyst like acetic acid to yield pyrazolidine-3,5-dione substituted derivatives. researchgate.net Another innovative, metal-free strategy focuses on the intramolecular N-N bond formation. This can be achieved through a hypervalent iodine-mediated reaction of dianilide precursors, which circumvents the need for potentially hazardous hydrazine starting materials. google.com

Furthermore, [3+2] cycloaddition reactions represent a modern and efficient route to pyrazolidine derivatives. researchgate.net In this approach, an azomethine imine (a 1,3-dipole) reacts with an alkene or another dipolarophile to form the five-membered pyrazolidine ring. researchgate.netrsc.org

Strategies for N-Alkylation and Acylation of Pyrazolidine-3,5-dione Core

Once the pyrazolidine-3,5-dione core is synthesized, further functionalization at the nitrogen atoms is often desired to create a diverse range of derivatives. N-alkylation and N-acylation are the primary methods for achieving this.

The free N-H group in a pyrazolidine-3,5-dione can be readily alkylated using various alkylating agents. core.ac.uk Common reagents for this transformation include:

Alkyl halides (e.g., methyl iodide, ethyl bromide)

Diazomethane

Dimethyl sulfate (B86663)

Similarly, acylation of the nitrogen atoms can be accomplished using acylating agents like acid chlorides or acetic anhydride. core.ac.uk These reactions introduce an acyl group onto the nitrogen, which can significantly alter the electronic and steric properties of the molecule. Sequential alkylation and acylation strategies can also be employed to introduce different substituents at the N1 and N2 positions. mnstate.edu

Catalytic Approaches in Pyrazolidine-3,5-dione Synthesis

The development of catalytic methods has significantly advanced the synthesis of pyrazolidine-3,5-diones, offering milder reaction conditions, higher yields, and improved selectivity.

Metal-Catalyzed Reactions (e.g., Mg(II) Catalysis)

Various metal catalysts have been employed to facilitate the synthesis of pyrazolidine-3,5-diones. Magnesium(II) acetylacetonate (B107027) has been shown to be an effective catalyst for the synthesis of novel pyrazolidine-3,5-dione derivatives, particularly in environmentally friendly solvents like water. nih.govresearchgate.net This Mg(II)-catalyzed reaction can proceed with high yields. nih.govresearchgate.net

Palladium-catalyzed reactions have also emerged as a powerful tool, especially for the α-arylation of the pyrazolidine-3,5-dione core. researchgate.netsemanticscholar.org This C-H functionalization allows for the direct introduction of aryl groups at the C4 position of the ring, a transformation that is valuable for creating complex molecular architectures. researchgate.netgoogle.com Copper-catalyzed intramolecular N-N bond formation has also been explored, although it has shown limitations in substrate scope and yield. google.com

Lewis Acid-Activated Cycloadditions

Lewis acids play a crucial role in activating substrates for cycloaddition reactions, leading to the formation of the pyrazolidine ring. researchgate.net For example, scandium(III) triflate can catalyze the [3+2] cycloaddition of azomethine imines with cyclopropanes to produce tetrahydropyrazolone derivatives. researchgate.net In a different cycloaddition pathway, EtAlCl2 can be used as a Lewis acid to promote a [3+3] cycloaddition reaction. researchgate.net

Lewis acids like TiCl4 have also been used to promote Knoevenagel condensation reactions involving pyrazolidine-3,5-diones, which can then undergo cyclization to form more complex heterocyclic systems. mdpi.com The choice of Lewis acid can influence the regioselectivity of the cycloaddition, allowing for the controlled synthesis of different isomers. researchgate.net

Interactive Data Table: Overview of Synthetic Methodologies

Methodology Key Reagents/Catalysts Typical Products Advantages
Condensation ReactionsHydrazine derivatives, Diethyl malonatePyrazolidine-3,5-dione coreWell-established, versatile
Cyclization ApproachesN,N-disubstituted hydrazines, Dianilide precursorsSubstituted pyrazolidine-3,5-dionesAvoids hazardous reagents, forms N-N bond in situ
N-AlkylationAlkyl halides, DiazomethaneN-alkylated pyrazolidine-3,5-dionesStraightforward functionalization
N-AcylationAcid chlorides, Acetic anhydrideN-acylated pyrazolidine-3,5-dionesIntroduces diverse functional groups
Mg(II) CatalysisMg(II) acetylacetonateNovel pyrazolidine-3,5-dione derivativesHigh yields, environmentally friendly
Palladium CatalysisPd(t-Bu3P)2, Xphosα-arylated pyrazolidine-3,5-dionesDirect C-H functionalization
Lewis Acid CycloadditionSc(OTf)3, EtAlCl2Tetrahydropyrazolone derivativesControlled regioselectivity

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of pyrazolidine-3,5-diones is a significant area of research, driven by the potential for creating enantiomerically pure compounds for various applications. While literature specifically detailing the stereoselective synthesis of 1-methylpyrazolidine-3,5-dione is limited, principles can be drawn from the synthesis of related chiral pyrazolidinone and other heterocyclic systems. The primary strategies involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis to control the stereochemical outcome of the reaction.

One effective approach is to start the synthesis from readily available chiral precursors. For instance, N-protected α-amino acids can be used to construct the pyrazolidinone core, embedding chirality into the final structure from the outset. A multi-step sequence involving Masamune-Claisen homologation, reduction, O-mesylation, and subsequent cyclization with a hydrazine derivative can yield chiral 5-aminoalkyl-3-pyrazolidinones. researchgate.net This methodology allows for the preparation of specific stereoisomers based on the chirality of the initial amino acid.

Asymmetric catalysis represents another powerful tool for stereoselective synthesis. This can involve transition metal catalysts with chiral ligands or organocatalysts. For example, nickel-catalyzed asymmetric synthesis has been successfully used to create chiral chromans, demonstrating the potential of metal catalysis in forming stereocenters in heterocyclic compounds. chemrxiv.org Similarly, organocatalysis, using small chiral organic molecules, has shown promise in the enantioselective preparation of various compounds. nih.gov Multicomponent 1,3-dipolar cycloaddition reactions, catalyzed by entities like l-proline (B1679175) functionalized nanoparticles, can also be employed to synthesize complex spiro-heterocycles with high stereoselectivity, creating multiple stereogenic centers in a single step. nih.gov These catalytic approaches offer the advantage of generating chirality from achiral starting materials, often with high efficiency and enantiomeric excess.

The table below summarizes various stereoselective strategies applicable to the synthesis of chiral heterocyclic compounds, including pyrazolidinone derivatives.

Method Description Key Features Potential Application to Pyrazolidine-3,5-diones
Chiral Precursors Synthesis begins with an enantiomerically pure starting material, such as an α-amino acid. researchgate.netChirality is incorporated from the beginning of the synthetic route. The final product's stereochemistry is determined by the starting material.Use of chiral substituted malonic esters or chiral hydrazines to build the pyrazolidinedione ring.
Asymmetric Catalysis A small amount of a chiral catalyst (metal complex or organocatalyst) is used to induce stereoselectivity in a reaction. chemrxiv.orgnih.govHigh catalytic turnover, potential for high enantiomeric excess (ee).Enantioselective alkylation or arylation at the C4 position of the this compound ring.
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction, and is later removed. semanticscholar.orgThe auxiliary can be recovered and reused. High diastereoselectivity is often achievable.Attachment of a chiral auxiliary to the N1-methyl group or as part of a substituent at C4 to direct further transformations.
1,3-Dipolar Cycloaddition A concerted reaction to form a five-membered ring, where the use of a chiral catalyst or chiral dipole/dipolarophile can control stereochemistry. nih.govForms complex cyclic systems with multiple stereocenters in one step. nih.govReaction of a chiral nitrone or azomethine ylide with an activated alkene derivative of the pyrazolidinedione core.

Green Chemistry Approaches in Dione (B5365651) Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like this compound to reduce environmental impact and improve efficiency. ijnc.ir These approaches focus on the use of safer solvents, catalysts, and energy sources, while aiming for high yields and atom economy. mdpi.com

A significant advancement in the green synthesis of pyrazolidine-3,5-dione derivatives is the use of water as a reaction medium. researchgate.net Traditionally, organic syntheses often rely on volatile and toxic organic solvents. Replacing these with water not only reduces environmental hazards but can also simplify workup procedures. Research has demonstrated the effective synthesis of novel pyrazolidine-3,5-dione derivatives via a Mg(II) catalyzed reaction in water, achieving good yields. researchgate.net

The use of efficient and recyclable catalysts is another cornerstone of green synthesis. Catalytic methods, including the use of metal catalysts or biocatalysts, can lead to shorter reaction times, milder reaction conditions, and reduced waste generation compared to stoichiometric reagents. mdpi.comrasayanjournal.co.in For instance, Mg(II) has been used as an effective catalyst for the synthesis of pyrazolidinedione derivatives. researchgate.net The development of heterogeneous catalysts is particularly attractive as they can be easily separated from the reaction mixture and reused, further enhancing the sustainability of the process. nih.gov

Alternative energy sources, such as microwave irradiation, are also being explored to drive chemical reactions more efficiently. Microwave-assisted synthesis often leads to dramatic reductions in reaction times, increased product yields, and sometimes, improved product purity compared to conventional heating methods. mdpi.com Solvent-free reaction conditions, where reactants are physically mixed, represent another green approach that minimizes waste and can lead to clean reactions with simple purification. rasayanjournal.co.in

The following table compares conventional and green chemistry approaches for the synthesis of pyrazolidine-3,5-dione derivatives.

Parameter Conventional Approach Green Chemistry Approach Benefits of Green Approach
Solvent Often uses volatile organic solvents (e.g., ethanol, acetonitrile). researchgate.netWater, ionic liquids, or solvent-free conditions. researchgate.netrasayanjournal.co.inReduced toxicity, lower environmental impact, improved safety. ejcmpr.com
Catalyst May use stoichiometric amounts of reagents or hazardous catalysts.Recyclable catalysts (e.g., Mg(II)), biocatalysts, heterogeneous catalysts. mdpi.comresearchgate.netIncreased efficiency, reduced waste, reusability of catalyst. mdpi.com
Energy Input Conventional heating (e.g., reflux). researchgate.netMicrowave irradiation, ultrasonication. mdpi.comrasayanjournal.co.inFaster reaction rates, energy savings, potentially higher yields. mdpi.com
Reaction Type Multi-step synthesis with isolation of intermediates.One-pot, multicomponent reactions (MCRs). rasayanjournal.co.inIncreased efficiency, reduced waste and workup steps. rasayanjournal.co.in

Challenges and Optimization in Synthetic Yields and Purity

The synthesis of this compound and its derivatives, while established, presents several challenges that can impact yield and purity. Key issues include the formation of side products, incomplete reactions, and difficulties in purifying the final compound. Optimization of synthetic protocols is crucial to overcome these hurdles and ensure an efficient and reproducible process.

A primary challenge is the control of reaction conditions to maximize the formation of the desired product while minimizing byproducts. The condensation reaction to form the pyrazolidine-3,5-dione ring, for example, must be carefully managed. Factors such as temperature, solvent polarity, and the choice of catalyst can significantly influence the reaction outcome. An effective strategy for optimization is the use of factorial design, a statistical method that allows for the systematic variation of multiple reaction parameters to identify the optimal conditions for maximizing yield and minimizing impurities.

Purification of the final product is another significant challenge. Crude reaction mixtures often contain unreacted starting materials, catalysts, and various side products. Column chromatography using silica (B1680970) gel is a common method for purification, with the choice of eluent system (e.g., ethyl acetate/hexane mixtures) being critical for achieving good separation. The purity of the final compound is typically validated using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which should ideally show a purity of >98%, and by measuring the melting point.

For industrial-scale production, ensuring high yield and purity requires further optimization. The transition from laboratory-scale synthesis to large-scale manufacturing can introduce new challenges related to heat transfer, mixing, and reaction control. The use of continuous flow reactors is an advanced approach that can address many of these issues. evitachem.com Flow chemistry allows for precise control over reaction parameters, leading to better consistency, higher yields, and improved safety compared to batch processing. This methodology, coupled with automated systems, is key to the efficient industrial production of high-purity this compound and its derivatives. evitachem.com

The table below outlines common challenges in the synthesis of pyrazolidine-3,5-diones and the corresponding strategies for optimization.

Challenge Description Optimization Strategy Expected Outcome
Low Yield Incomplete reaction or formation of multiple products reduces the amount of the desired compound.Optimize reaction conditions (temperature, solvent, catalyst) using factorial design. Utilize efficient catalysts researchgate.net or microwave-assisted synthesis. mdpi.comIncreased conversion of starting materials to the desired product, higher isolated yield.
Side Product Formation Competing reaction pathways lead to the generation of unwanted impurities, complicating purification.Precise control of reactant stoichiometry. Selection of a more selective catalyst. Fine-tuning of reaction temperature and time.Minimized formation of byproducts, leading to a cleaner reaction mixture.
Purification Difficulty The desired product may have similar physical properties to impurities, making separation difficult.Employ column chromatography with optimized eluent systems. Recrystallization from a suitable solvent.Isolation of the final compound with high purity (>98%).
Industrial Scale-Up Challenges in maintaining reaction control, safety, and consistency when moving from lab to production scale.Implement continuous flow reactors for better control over reaction parameters. evitachem.com Develop robust and validated analytical methods for in-process control.Consistent production of high-purity product in large quantities, improved process safety and efficiency.

Chemical Reactivity and Transformation Mechanisms of 1 Methylpyrazolidine 3,5 Dione

Reactivity of the Dicarbonyl System

The presence of two carbonyl groups in the pyrazolidine (B1218672) ring profoundly influences the molecule's reactivity. This dicarbonyl system's chemistry is not primarily characterized by direct nucleophilic attacks on the carbonyl carbons but is instead dominated by the chemistry of the adjacent C4 methylene (B1212753) bridge.

Nucleophilic Addition Reactions at Carbonyl Centers

While cyclic 1,3-dicarbonyl compounds can undergo nucleophilic addition at the carbonyl centers, the reactivity of 1-Methylpyrazolidine-3,5-dione is overwhelmingly directed by the acidic nature of the protons at the C4 position. The electron-withdrawing effect of the two adjacent carbonyl groups significantly increases the acidity of the C4-methylene protons. Consequently, this position is readily deprotonated by a base to form a stabilized enolate anion. This enolate is the primary site for electrophilic attack, meaning the most common reactions are substitutions at the C4 position rather than additions at the C3 or C5 carbonyls. Direct nucleophilic attack on the amide-like carbonyls is less favorable compared to the facile deprotonation at the C4 position.

Enolization and Tautomerism Studies

This compound exists as a dynamic equilibrium of tautomeric forms. The principal forms are the diketo form and two possible enol forms, where a proton from the C4 carbon migrates to one of the carbonyl oxygens. This keto-enol tautomerism is a common feature of β-dicarbonyl compounds. researchgate.netnih.govresearchgate.netnih.gov

The equilibrium between these tautomers is highly dependent on various factors, including the solvent, temperature, and pH. In nonpolar solvents, the enol form is often favored due to the formation of a stable intramolecular hydrogen bond. researchgate.net Conversely, polar solvents can stabilize the diketo form by intermolecular hydrogen bonding. nih.govresearchgate.net Spectroscopic methods, particularly NMR, are instrumental in studying these equilibria. researchgate.netnih.govfu-berlin.de For instance, the presence of distinct signals for both keto and enol forms in NMR spectra allows for the quantification of their relative populations under different conditions. researchgate.netnih.gov Computational studies have also been employed to determine the relative stabilities of the different tautomers, providing insights into the energetic landscape of the equilibrium. nih.govresearchgate.netorientjchem.org

Tautomeric equilibrium of this compound, showcasing the diketo form and the two possible enol forms.
Tautomeric FormKey Structural FeatureFavored in Solvents
Diketo Two C=O groups at C3 and C5Polar (e.g., DMSO, Methanol) nih.gov
Enol C=C double bond and an -OH groupNonpolar (e.g., Chloroform) nih.gov

Reactivity at Nitrogen Centers (N1 and N2)

The two nitrogen atoms within the pyrazolidine ring also serve as centers of reactivity, particularly for substitution reactions.

Regioselectivity in Substitutions

In this compound, the N1 position is already substituted with a methyl group. This structural feature directs any further N-substitution, such as acylation or alkylation, to the N2 position. The synthesis of various N-substituted pyrazolidinedione derivatives relies on this predictable regioselectivity. For example, creating derivatives for pharmaceutical applications often involves introducing specific substituents at the N2 position to modulate biological activity. jscimedcentral.com The synthesis of specifically N1- or N2-substituted pyrazole (B372694) derivatives is a key focus in medicinal chemistry, highlighting the importance of controlling this regioselectivity.

Mannich-Type Reactions

The acidic methylene group at the C4 position makes this compound an excellent substrate for Mannich-type reactions. oarjbp.comacademicjournals.org This three-component condensation reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and the active methylene compound. The reaction proceeds via the formation of an Eschenmoser-like salt or an iminium ion from the aldehyde and amine, which then acts as an electrophile. The enol form of this compound attacks this iminium ion, leading to the formation of a C-C bond at the C4 position and the introduction of an aminomethyl group. nih.govresearchgate.net This reaction is a powerful tool for synthesizing a variety of 4-substituted pyrazolidine-3,5-dione (B2422599) derivatives. researchgate.net

Amine ComponentAldehyde ComponentProduct StructureReference
PiperidineFormaldehyde1-Methyl-4-(piperidin-1-ylmethyl)pyrazolidine-3,5-dione researchgate.net
MorpholineFormaldehyde1-Methyl-4-(morpholinomethyl)pyrazolidine-3,5-dione researchgate.net
PiperazineFormaldehyde1,4-Bis((1-methyl-3,5-dioxopyrazolidin-4-yl)methyl)piperazine researchgate.net

Cycloaddition Chemistry

While this compound itself is not typically a direct participant in cycloaddition reactions, it serves as a valuable precursor for generating reactive species that are. The primary route involves transforming the C4 methylene group into a double bond, creating a highly reactive dipolarophile or dienophile.

A common strategy is the Knoevenagel condensation of this compound with aldehydes or ketones. This reaction forms a 4-ylidene-1-methylpyrazolidine-3,5-dione derivative. The exocyclic double bond in these products is electron-deficient and serves as an excellent dipolarophile in 1,3-dipolar cycloadditions. wikipedia.org For example, these compounds react readily with azomethine ylides (generated in situ from an isatin (B1672199) and an α-amino acid) to produce complex spiro-pyrrolidinyl-pyrazolidinedione heterocyclic systems with high regioselectivity. nih.govmdpi.commdpi.com

This approach allows for the construction of intricate molecular architectures from simple starting materials, demonstrating the utility of the pyrazolidinedione core in building complex heterocyclic libraries. While the pyrazolidinedione ring itself does not act as the diene in a typical Diels-Alder reaction, its derivatives are key components in other types of cycloadditions. wikipedia.orgmasterorganicchemistry.comacgpubs.orgyoutube.comnih.gov

General scheme for a 1,3-dipolar cycloaddition reaction involving a 4-ylidene-pyrazolidinedione derivative as the dipolarophile.

Oxidative and Reductive Transformations

The electrochemical behavior of pyrazolidine-3,5-dione derivatives has been investigated, revealing insights into their redox properties. In dimethyl sulfoxide (B87167) (DMSO), compounds such as phenylbutazone, oxyphenbutazone, and kebuzone (B1673378) undergo irreversible reduction in two steps at a mercury electrode. researchgate.net This process involves a total of one electron and results in the formation of the enolate carbanion. researchgate.net The two reduction steps are attributed to the two tautomeric forms of the molecule: the keto-enol and the diketone forms. researchgate.net

The air oxidation of 1,4-disubstituted pyrazolidine-3,5-diones has also been studied. These compounds are oxidized to their corresponding 4-hydroxy derivatives. scispace.com The oxidation of 4-benzylpyrazolidine-3,5-dione in the absence of a catalyst, after absorbing one mole of oxygen, was reported to yield a small amount of a substance suggested to be the 4-hydroperoxide of the pyrazolidinedione. scispace.com This indicates that the C4 position is susceptible to oxidation.

Table 3: Redox Behavior of Pyrazolidine-3,5-dione Derivatives

Transformation Substrate Conditions Product Reference
Electrochemical Reduction Phenylbutazone, Oxyphenbutazone, Kebuzone DMSO, Mercury electrode Enolate carbanion researchgate.net
Air Oxidation 1,4-Disubstituted pyrazolidine-3,5-diones - 4-Hydroxy derivatives scispace.com
Air Oxidation 4-Benzylpyrazolidine-3,5-dione No catalyst 4-Hydroperoxide derivative (proposed) scispace.com

Functionalization for Polymerization and Material Science Applications

The pyrazolidine-3,5-dione scaffold holds potential for applications in polymer and material science, although this area is less explored. Functionalization of the pyrazolidine-3,5-dione ring is a prerequisite for its incorporation into polymeric structures. The presence of reactive sites, such as the N-H group (in the parent ring) and the active methylene group at the C4 position, allows for various chemical modifications.

While direct polymerization of this compound has not been widely reported, the synthesis of polymers containing pyrazole-type compounds is an active area of research. For instance, polymer-supported synthesis has been utilized to create pyrazolopyridines from polymer-bound alkynes and azomethine imines. nih.gov

Another potential route for creating polymers from pyrazolidine-3,5-dione derivatives is through ring-opening polymerization (ROP). Although no examples directly involving the pyrazolidinedione ring as the monomer were found, pyrazolyl-containing ligands have been used to create metal complexes that act as initiators for the ROP of other cyclic monomers like lactides and ε-caprolactone. scielo.org.zanih.gov This suggests a potential role for pyrazolidinedione-based structures in catalysis for polymer synthesis.

The development of functional materials based on pyrazole and its derivatives is also gaining attention, particularly in the field of medicinal chemistry and material science for their photophysical properties. researchgate.net The ability to functionalize the pyrazolidine-3,5-dione core could lead to the development of novel polymers with tailored properties for various applications.

Derivatization Strategies and Novel Compound Design

Synthesis of Novel Pyrazolidine-3,5-dione (B2422599) Hybrid Structures

A prominent strategy in novel compound design involves the creation of hybrid molecules where the pyrazolidine-3,5-dione ring is combined with other pharmacologically relevant scaffolds. This approach aims to merge the chemical properties of different heterocyclic systems into a single molecular entity.

Benzimidazoles: The synthesis of pyrazolidine-3,5-dione substituted benzimidazoles has been successfully achieved through a multi-step process. researchgate.net A typical synthetic route begins with the condensation of o-phenylene diamine with chloroacetic acid to yield 2-chloromethyl benzimidazole. This intermediate then undergoes halide replacement by reacting with various phenylhydrazines, forming N,N'-disubstituted hydrazines. The final cyclization step involves treating these hydrazine (B178648) derivatives with diethyl malonate in the presence of acetic acid to construct the pyrazolidine-3,5-dione ring, resulting in the desired hybrid compounds. researchgate.net

Table 1: Examples of Synthesized Benzimidazole-Pyrazolidine-3,5-dione Hybrids researchgate.net

Compound IDR-Group on Phenyl RingFinal Compound Name
3a H1-(1H-Benzimidazol-2-ylmethyl)-2-phenylpyrazolidine-3,5-dione
3b 4-Nitro1-(1H-Benzimidazol-2-ylmethyl)-2-(4-nitrophenyl)pyrazolidine-3,5-dione
3c 2,4-Dinitro1-(1H-Benzimidazol-2-ylmethyl)-2-(2,4-dinitrophenyl)pyrazolidine-3,5-dione
3d 4-Chloro1-(1H-Benzimidazol-2-ylmethyl)-2-(4-chlorophenyl)pyrazolidine-3,5-dione

Quinoxalines: Hybrid structures incorporating both quinoxaline (B1680401) and pyrazolidine-3,5-dione motifs have been synthesized. One reported pathway starts with 4-hydrazinyl tetrazolo[1,5-a]quinoxaline, which is treated with diethyl malonate in glacial acetic acid under reflux conditions. nih.gov This reaction directly forms the 1-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione core, effectively fusing the two heterocyclic systems. nih.gov

Triazoles: The triazole moiety is often incorporated into pyrazolidine-3,5-dione structures to create complex hybrids. For instance, the aforementioned quinoxaline-pyrazolidinedione intermediate can be further derivatized. nih.gov By reacting it with propargyl bromide, an alkyne functionality is introduced. This alkyne-containing molecule can then undergo a copper-catalyzed click chemistry reaction with various aryl azides to form a series of 1,2,3-triazole hybrids, linking the triazole ring to the pyrazolidine-3,5-dione core through a methylene (B1212753) bridge. nih.gov The synthesis of triazole rings themselves can be achieved through various methods, including the reaction of isonicotinonitrile with hydrazine or the deamination of 4-amino-triazoles using sodium nitrite. mdpi.com

The versatility of the pyrazolidine-3,5-dione scaffold allows for the introduction of a wide array of chemical groups at different positions, significantly expanding its chemical diversity. The carbonyl group (C=O) in these derivatives is considered pivotal for their chemical and biological activities. researchgate.net

Aryl Substituents: Phenyl groups are common substituents. Studies have shown that phenyl substitution on the nitrogen of the pyrazolidine-3,5-dione ring is a key structural feature in certain active molecules. jscimedcentral.com The nature and position of substituents on this aryl ring, such as nitro and chloro groups at the para position, can further modulate the compound's properties. jscimedcentral.com

Alkyl Substituents: Simple alkyl groups can be introduced, often by starting with appropriately substituted hydrazines during the initial ring synthesis.

Heteroaryl Substituents: As seen in the hybrid structures, entire heteroaryl systems like benzimidazoles, quinoxalines, and pyridyl groups can be attached to the core scaffold. researchgate.netnih.govmdpi.com

Table 2: Examples of Incorporated Functionalities

FunctionalityExample Compound/ClassPoint of Attachment
Aryl 1-Aryl-pyrazolidine-3,5-dionesN1-position
Substituted Aryl 1-(4-chlorophenyl)pyrazolidine-3,5-dioneN1-position
Heteroaryl 1-(1H-Benzimidazol-2-ylmethyl)-...N1-position (via linker)
Heteroaryl 1-(tetrazolo[1,5-a]quinoxalin-4-yl)-...N1-position
Alkyne 1-(prop-2-yn-1-yl)-...N1-position

Structure-Reactivity Relationships in 1-Methylpyrazolidine-3,5-dione Derivatives

Understanding the relationship between a molecule's structure and its chemical reactivity is crucial for designing new compounds with desired properties. For pyrazolidine-3,5-dione derivatives, several factors influence their reactivity.

The reactivity of the core is heavily influenced by the substituents attached to it. The presence of two carbonyl groups makes the protons on the C4 position acidic and thus susceptible to reactions like Knoevenagel condensation with aldehydes.

Key findings on structure-activity relationships (SAR), which are analogous to structure-reactivity relationships, include:

Electronic Effects: The substitution of a phenyl ring with electron-withdrawing groups like nitro (NO₂) and chloro (Cl) at the para-position has been shown to produce optimal activity in certain contexts, indicating that the electronic properties of the substituents are critical. jscimedcentral.com

Steric Effects: The size and spatial arrangement of substituents can impact reactivity. Bulky groups may hinder the approach of reactants to the active sites on the molecule. mdpi.com

Physicochemical Properties: In some cases, reactivity and interaction are not correlated with electronic properties like pKa but rather with physicochemical characteristics such as the octanol-buffer partition coefficient, which is a measure of lipophilicity. nih.gov This suggests that a molecule's ability to partition into nonpolar environments can be a dominant factor in its interactions. nih.gov

Development of Libraries for High-Throughput Screening (HTS) in Non-Clinical Contexts

The systematic exploration of the chemical space around the this compound scaffold is often accomplished by creating compound libraries for high-throughput screening (HTS). HTS allows for the rapid testing of thousands of compounds for a specific property, such as herbicidal activity or enzyme inhibition. nih.gov

The development of these libraries typically follows a structured approach:

Scaffold Identification: The process may begin with virtual screening techniques to identify a promising core structure, such as the pyrazolidine-3,5-dione scaffold, from a large database of virtual compounds. nih.gov

Library Synthesis: Once a "hit" compound is identified, a focused library of derivatives is synthesized to explore the structure-activity relationship systematically. nih.gov This involves making targeted modifications to the core structure, such as introducing different aryl, alkyl, or heterocyclic groups, as described previously. nih.gov For example, a series of derivatives (e.g., 2a-g, 4a-g, and 6a-g) can be synthesized via a catalyzed reaction to generate a diverse set of molecules for screening. nih.gov

Screening and Optimization: The synthesized library is then subjected to HTS to identify the most potent compounds for a particular application. This data is used to further refine the molecular design and develop lead compounds. This approach has been used to identify pyrazolidine-3,5-diones as potential inhibitors of phosphoenolpyruvate (B93156) carboxylase (PEPC), a key enzyme in certain weeds, highlighting a non-clinical application in herbicide development. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1-Methylpyrazolidine-3,5-dione, ¹H NMR and ¹³C NMR, along with multi-dimensional techniques, provide a complete picture of its molecular structure.

The symmetry of this compound simplifies its NMR spectra. The molecule contains two chemically distinct proton environments and three unique carbon environments.

¹H NMR Spectroscopy: The proton spectrum is expected to show two singlets.

A signal corresponding to the three protons of the N-methyl (N-CH₃) group. Due to the electron-withdrawing effect of the adjacent nitrogen atom, this signal is expected to appear in the range of δ 2.5-3.5 ppm.

A signal for the two protons of the methylene (B1212753) (CH₂) group at the C4 position. This CH₂ group is flanked by two carbonyl groups, which deshield the protons significantly, leading to an expected chemical shift in the region of δ 3.0-4.0 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display three distinct signals.

The carbonyl carbons (C=O) at the C3 and C5 positions are expected to be in a similar electronic environment and may appear as a single signal, or two closely spaced signals, in the highly deshielded region of δ 165-180 ppm.

The methylene carbon (CH₂) at C4 would likely resonate in the range of δ 35-50 ppm.

The N-methyl carbon (N-CH₃) signal is anticipated to appear further upfield, typically in the δ 25-40 ppm range.

Predicted NMR Data for this compound

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
N-CH₃2.5 - 3.5Singlet (s)25 - 40
C4-H₂3.0 - 4.0Singlet (s)35 - 50
C3=O, C5=O--165 - 180

Multi-dimensional NMR experiments are crucial for confirming the assignment of ¹H and ¹³C signals by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In this compound, the N-CH₃ and C4-H₂ protons are isolated spin systems with no vicinal proton neighbors. Therefore, no cross-peaks would be expected in a standard ¹H-¹H COSY spectrum.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These techniques map direct, one-bond correlations between protons and the carbons to which they are attached. For this compound, two cross-peaks would be anticipated: one connecting the N-CH₃ proton signal to the N-CH₃ carbon signal, and a second connecting the C4-H₂ proton signal to the C4 carbon signal. This confirms the direct C-H connectivity.

A correlation between the N-methyl protons (N-CH₃) and the carbonyl carbons (C3 and C5), providing definitive evidence for the placement of the methyl group on the nitrogen atom within the heterocyclic ring.

Correlations between the methylene protons (C4-H₂) and the carbonyl carbons (C3 and C5), confirming the position of the CH₂ group between the two keto functions.

Predicted 2D NMR Correlations for this compound

Experiment Proton (¹H) Correlated Nucleus (¹H or ¹³C) Expected Correlation?
COSYN-CH₃C4-H₂No
HSQC/HMQCN-CH₃N-CH₃Yes
HSQC/HMQCC4-H₂C4Yes
HMBCN-CH₃C3=O, C5=OYes
HMBCC4-H₂C3=O, C5=OYes

This compound itself is an achiral molecule and therefore does not have stereoisomers. However, NMR techniques, particularly those leveraging the Nuclear Overhauser Effect (NOE), are indispensable for determining the stereochemistry of substituted pyrazolidinedione derivatives. nih.gov

For instance, if a substituent were introduced at the C4 position, creating a chiral center, NOE-based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) could be used to determine the relative stereochemistry. NOESY detects correlations between protons that are close in space, regardless of their through-bond connectivity. nih.gov By observing NOE correlations between protons on the new substituent and protons on the pyrazolidinedione ring (e.g., the N-methyl group), the preferred conformation and the spatial orientation of the substituent could be established.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering insights into the structure.

To analyze a compound by mass spectrometry, it must first be ionized. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are "soft" ionization techniques that are particularly useful for analyzing organic molecules without causing extensive fragmentation. creative-proteomics.com

Electrospray Ionization (ESI): ESI is a soft ionization method suitable for polar molecules. creative-proteomics.com this compound, dissolved in a suitable solvent, would be sprayed through a charged capillary, generating charged droplets. As the solvent evaporates, charged molecular ions are produced. In positive ion mode, this would typically result in the formation of the protonated molecule, [M+H]⁺. Adducts with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, are also commonly observed.

Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecule with it into the gas phase. creative-proteomics.com This technique is also a soft ionization method and would be expected to primarily produce the protonated molecular ion [M+H]⁺ for this compound.

In contrast to soft ionization, techniques like Electron Ionization (EI) use high-energy electrons to ionize the sample, leading to the formation of a molecular ion (M⁺˙) that is often energetically unstable and undergoes fragmentation. chemguide.co.uklibretexts.org The resulting fragmentation pattern is a reproducible fingerprint that can be used to confirm the structure of the molecule.

For this compound (Molecular Weight: 114.10 g/mol ), the mass spectrum would show a molecular ion peak at m/z = 114. The subsequent fragmentation would likely involve the cleavage of the heterocyclic ring and the loss of small, stable neutral molecules. Plausible fragmentation pathways include:

Loss of Carbon Monoxide (CO): A common fragmentation for carbonyl compounds, leading to a fragment ion at m/z = 86.

Loss of Isocyanic Acid (HNCO) or Methyl Isocyanate (CH₃NCO): Cleavage of the amide-like bonds could lead to the loss of these neutral species.

Ring Cleavage: The five-membered ring could cleave in various ways, leading to characteristic fragment ions. For example, cleavage across the C3-C4 and N2-C3 bonds could lead to the loss of a ketene (B1206846) radical (•CH₂CO), resulting in a fragment at m/z = 72.

Analysis of these fragmentation patterns allows for the piece-by-piece reconstruction of the molecule, providing strong confirmatory evidence for the proposed structure. raco.cat

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the calculation of the molecular formula with a high degree of confidence, thereby distinguishing it from other compounds with the same nominal mass.

HRMS instruments, such as LTQ-FTMS hybrid mass spectrometers, are capable of acquiring mass spectra with high resolution and mass accuracy. Electron spray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of the intact molecule, typically observing the protonated molecule [M+H]⁺.

Key Research Findings from HRMS Analysis:

Exact Mass Determination: The primary application of HRMS is to determine the exact mass of the molecular ion of this compound. This experimentally determined mass can then be compared to the calculated theoretical mass to confirm the elemental composition.

Fragmentation Analysis: While soft ionization techniques are often used to observe the molecular ion, fragmentation can be induced to provide structural information. The fragmentation pattern of this compound would be expected to show characteristic losses of small molecules such as CO and CH₃N₂.

Isotopic Pattern Analysis: The high resolution of HRMS allows for the observation of the isotopic distribution of the elements within the molecule. The characteristic isotopic pattern of carbon, nitrogen, and oxygen can further corroborate the proposed elemental composition.

Analytical ParameterExpected Observation for this compound
Molecular FormulaC₄H₆N₂O₂
Theoretical Exact Mass ([M])114.0429 u
Expected [M+H]⁺ in ESI-HRMS115.0502 u
Primary Fragmentation PathwaysLoss of CO, loss of CH₃N₂, cleavage of the pyrazolidine (B1218672) ring

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups present in a molecule. For this compound, the IR spectrum is dominated by the characteristic absorption bands of the carbonyl groups and the various C-H and C-N bonds.

The analysis of substituted pyrazolidine-3,5-dione (B2422599) derivatives reveals characteristic absorption peaks that are indicative of their core structure. jscimedcentral.com For this compound, the spectrum would be expected to show strong absorptions corresponding to the dicarbonyl functionality. The positions of these bands can provide information about the ring strain and electronic environment of the carbonyl groups.

Key Research Findings from IR Spectroscopy:

Carbonyl Absorptions: The most prominent features in the IR spectrum of this compound are the strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the two carbonyl (C=O) groups. These are typically observed in the region of 1700-1750 cm⁻¹.

C-H Stretching: The stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are expected in the 2800-3000 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond within the pyrazolidine ring is expected to appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Functional GroupExpected IR Absorption Range (cm⁻¹)Vibrational Mode
C=O (dicarbonyl)1700 - 1750Stretching
C-H (methyl and methylene)2800 - 3000Stretching
C-N1000 - 1300Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to n → π* and π → π* transitions associated with the carbonyl chromophores. The position and intensity of these absorption bands are sensitive to the solvent polarity.

Key Research Findings from UV-Vis Spectroscopy:

n → π* Transitions: The lone pair of electrons on the oxygen atoms of the carbonyl groups can be excited to an anti-bonding π* orbital. These transitions are typically weak and appear at longer wavelengths.

π → π* Transitions: The double bonds of the carbonyl groups give rise to more intense π → π* transitions at shorter wavelengths.

Quantitative Analysis: According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This principle allows for the use of UV-Vis spectroscopy for the quantitative determination of this compound in solution, provided a suitable wavelength of maximum absorbance (λmax) is chosen.

Electronic TransitionExpected Wavelength RangeRelative Intensity
n → π~270-300 nmLow
π → π< 220 nmHigh

Chiroptical Methods (e.g., Circular Dichroism) for Chiral Derivatives

Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are essential for the stereochemical analysis of chiral molecules. While this compound itself is achiral, the introduction of a stereocenter, for instance by substitution at the C4 position, would render the molecule chiral. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformational properties of chiral molecules. nih.gov

Application of Chiroptical Methods to Chiral Derivatives:

Determination of Absolute Configuration: The sign and intensity of the Cotton effect in the CD spectrum can be correlated with the absolute configuration of the stereocenters in a chiral derivative of this compound.

Conformational Analysis: CD spectroscopy is sensitive to the solution-state conformation of molecules. Changes in the CD spectrum upon variation of solvent or temperature can provide insights into the conformational dynamics of chiral pyrazolidinedione derivatives.

Enantiomeric Purity: The magnitude of the CD signal is proportional to the enantiomeric excess of a sample. This allows for the determination of the enantiomeric purity of a chiral derivative.

Chiroptical ParameterInformation Obtained for Chiral Derivatives
Sign of Cotton EffectCorrelation with absolute configuration (e.g., R/S)
Molar Ellipticity [θ]Quantitative measure of the CD signal intensity
Wavelength of Maxima/MinimaCorresponds to electronic transitions of the chromophore

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are fundamental for the separation of this compound from reaction mixtures and for the assessment of its purity. Thin-Layer Chromatography (TLC) is a simple and rapid method for qualitative analysis, while High-Performance Liquid Chromatography (HPLC) is a powerful tool for both qualitative and quantitative analysis.

Thin-Layer Chromatography (TLC):

TLC is widely used to monitor the progress of reactions and to assess the purity of synthesized pyrazolidine-3,5-dione derivatives. jscimedcentral.com A suitable stationary phase, such as silica (B1680970) gel G, and an appropriate mobile phase are selected to achieve good separation. Visualization of the spots can be achieved using methods such as iodine vapor or a UV lamp if the compound is UV active. jscimedcentral.com The retention factor (Rf) value is a characteristic property of the compound in a given TLC system.

High-Performance Liquid Chromatography (HPLC):

HPLC is the method of choice for the high-resolution separation and accurate quantification of this compound. A reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits significant absorbance. The development of a robust HPLC method is crucial for quality control in a laboratory setting. researchgate.net

Key Parameters in Chromatographic Analysis:

Retention Time (tR) in HPLC: The time it takes for the analyte to elute from the column is a characteristic parameter for identification under specific chromatographic conditions.

Retention Factor (Rf) in TLC: The ratio of the distance traveled by the analyte to the distance traveled by the solvent front provides a qualitative measure of its retention.

Peak Area in HPLC: The area under the chromatographic peak is proportional to the concentration of the analyte, allowing for quantitative analysis.

Purity Assessment: The presence of additional peaks in the chromatogram indicates the presence of impurities. The percentage purity can be calculated from the relative peak areas.

TechniqueTypical Stationary PhaseTypical Mobile PhasePrimary Application
TLCSilica Gel GMixture of organic solvents (e.g., ethyl acetate/hexane)Reaction monitoring, qualitative purity assessment
HPLCC18Acetonitrile/water gradientQuantitative analysis, high-resolution separation, purity determination

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the electronic structure and energy of molecules. Methods like Density Functional Theory (DFT) are particularly common for studying organic compounds such as 1-Methylpyrazolidine-3,5-dione. These calculations can elucidate the fundamental properties of a molecule, providing a detailed picture of its stability, electron distribution, and chemical reactivity. While extensive computational studies specifically focused on the parent this compound are not widely available in public literature, the methodologies are well-established through research on its derivatives and related heterocyclic systems. nih.govresearchgate.net

The electronic structure of a molecule dictates its physical and chemical properties. Quantum chemical calculations can determine the energies and shapes of molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more easily polarized and more chemically reactive. For this compound, a DFT calculation would provide these energy values, as well as a map of the molecular electrostatic potential (MEP), which indicates the regions of positive and negative charge on the molecule's surface. This information is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Illustrative Data from Quantum Chemical Calculations Note: The following table is an example of the type of data generated from quantum chemical calculations for heterocyclic compounds. Specific values for this compound are not available in the cited literature.

ParameterDescriptionTypical MethodExample Value (Arbitrary)
EHOMO Energy of the Highest Occupied Molecular OrbitalDFT/B3LYP-6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalDFT/B3LYP-1.2 eV
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMOCalculated (ELUMO - EHOMO)5.3 eV
Dipole Moment Measure of the net molecular polarityDFT/B3LYP2.1 Debye

Computational methods are instrumental in predicting where and how a molecule is likely to react. By analyzing the electron density distribution and molecular orbitals, researchers can identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites within this compound. For instance, the carbonyl oxygens are expected to be nucleophilic sites, while the carbonyl carbons are electrophilic.

Furthermore, these calculations can be used to model the entire energy profile of a chemical reaction, including the structures of transition states and intermediates. This allows for the elucidation of reaction mechanisms, helping to explain how the molecule is formed or how it transforms into other products. Studies on the tautomerism of related pyrazolone (B3327878) and dione (B5365651) compounds, for example, use DFT to determine the relative stability of different isomeric forms (keto-enol tautomers) and the energy barriers for their interconversion. nih.govorientjchem.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. rsc.org An MD simulation provides a "movie" of molecular motion, allowing researchers to understand the dynamic behavior of a molecule in various environments, such as in a solvent or interacting with a biological macromolecule.

For this compound, an MD simulation could model its behavior in an aqueous solution, showing how it moves, rotates, and interacts with surrounding water molecules. In the context of drug discovery, MD simulations are more commonly applied to study the stability of a ligand-receptor complex. nih.govresearchgate.net If this compound were bound to a protein, an MD simulation could assess the stability of this binding over a period of nanoseconds, revealing key interactions and conformational changes. nih.gov While specific MD studies on this compound are not prominent in the literature, the methodology is widely used for its derivatives to validate docking results and understand the dynamics of their interactions with biological targets. mdpi.com

Molecular Docking and Ligand-Receptor Interaction Modeling (In Silico)

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This technique is a cornerstone of modern drug discovery, used to screen virtual libraries of compounds against a specific biological target.

Docking algorithms sample a vast number of possible binding poses of a ligand within the active site of a receptor and use a scoring function to estimate the binding affinity for each pose. The result is a prediction of the most stable binding orientation and a corresponding binding energy or score, typically expressed in kcal/mol. mdpi.com A lower (more negative) binding energy suggests a stronger, more favorable interaction.

For this compound, a docking study would involve placing the molecule into the crystal structure of a target protein (e.g., an enzyme) and calculating its binding affinity. The results would reveal the specific amino acid residues it interacts with, identifying key hydrogen bonds, hydrophobic interactions, or other forces that stabilize the complex.

Molecular docking is widely used to explore potential biological targets for a given compound or to screen for new inhibitors of a known target. researchgate.net Numerous studies have employed this technique on various pyrazolidinedione derivatives to investigate their potential as inhibitors for enzymes such as cyclooxygenases (COX-1 and COX-2), alkaline phosphatase, and various protein kinases. mdpi.comnih.govvensel.org

A hypothetical docking study for this compound against a panel of enzymes could identify potential biological targets. The results would provide a basis for further experimental validation. For example, if the molecule shows a high predicted binding affinity for a particular enzyme implicated in a disease, it would be marked as a candidate for laboratory testing.

Table 2: Illustrative Molecular Docking Results Note: This table demonstrates the type of output from a molecular docking study. The targets and values are hypothetical for this compound and are based on targets studied for its derivatives.

Potential Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2) 3LN1-7.2Arg120, Tyr355, Ser530
Alkaline Phosphatase 1ALK-6.5Ser102, His372, Asp327
PIM-1 Kinase 4X7Q-6.9Lys67, Glu121, Asp186

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

Computational modeling has become an indispensable tool in the study of pyrazolidine-3,5-dione (B2422599) derivatives, providing deep insights into how the structure of these molecules influences their biological activity and physicochemical properties. Through Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) modeling, researchers can identify key structural features that govern the compound's behavior, guiding the design of new molecules with enhanced efficacy and better pharmacokinetic profiles.

The core pyrazolidine-3,5-dione scaffold, characterized by its two carbonyl groups, is pivotal for a range of biological activities. researchgate.net SAR studies on derivatives of this scaffold have revealed that modifications at different positions of the ring system can dramatically alter their therapeutic effects, which include anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netjscimedcentral.com

The biological activity of pyrazolidine-3,5-dione derivatives is highly dependent on the nature and position of various substituents. These substituents modulate the electronic and steric properties of the molecule, thereby influencing its ability to interact with biological targets such as enzymes and receptors.

Research has shown that substitutions on a phenyl ring attached to the pyrazolidine-dione core are critical for activity. For instance, in the context of anti-inflammatory and antibacterial agents, the presence of electron-withdrawing groups like nitro (NO₂) and chloro (Cl) at the para-position of a phenyl ring attached to the nitrogen atom was found to produce optimal activity. jscimedcentral.com Similarly, for compounds designed as potential C4 plant herbicides targeting the phosphoenolpyruvate (B93156) carboxylase (PEPC) enzyme, a systematic variation of substituents on a phenyl ring allowed for the development of a qualitative SAR. nih.gov This led to the identification of (3-bromophenyl)-4-(3-hydroxybenzylidene)-pyrazolidine-3,5-dione as a potent inhibitor. nih.gov

In the development of anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR), the electronic properties of substituents on a 1,2,3-triazole moiety linked to the pyrazolidine-3,5-dione core played a significant role. nih.gov A weak electron-donating group (methyl) at the meta-position of the phenyl ring resulted in higher activity compared to an unsubstituted phenyl ring. nih.gov Conversely, strong electron-donating groups like dimethoxy substituents led to poor activity. nih.gov Among electron-withdrawing groups, a 4-bromo substituent conferred promising activity, which was diminished when replaced with a 4-nitro group. nih.gov

These findings highlight the delicate electronic balance required for effective molecular interactions. The table below summarizes the observed influence of different substituents on the biological activity of various pyrazolidine-3,5-dione derivatives.

Derivative Class Target/Activity Substituent & Position Effect on Activity
Phenylpyrazolidine-3,5-dionesAnti-inflammatory / Antibacterialp-Nitro on phenyl ringOptimum activity
Phenylpyrazolidine-3,5-dionesAnti-inflammatory / Antibacterialp-Chloro on phenyl ringOptimum activity
Benzylidene-pyrazolidine-3,5-dionesPEPC Enzyme Inhibition3-Bromo on N-phenyl ringHigh potency
Quinoxaline-pyrazolidine-3,5-dionesAnticancer (EGFR)m-Methyl on triazole-phenyl ringIncreased activity
Quinoxaline-pyrazolidine-3,5-dionesAnticancer (EGFR)3,5-Dimethoxy on triazole-phenyl ringPoor activity
Quinoxaline-pyrazolidine-3,5-dionesAnticancer (EGFR)4-Bromo on triazole-phenyl ringPromising activity
Quinoxaline-pyrazolidine-3,5-dionesAnticancer (EGFR)4-Nitro on triazole-phenyl ringLess active than 4-Bromo

The bioavailability and transport properties of a potential drug molecule are critical for its success. These characteristics, which include lipophilicity and membrane permeability, determine how a compound is absorbed, distributed, metabolized, and excreted (ADME). Computational methods are frequently employed to predict these properties early in the drug discovery process, allowing for the optimization of molecular structures to achieve favorable pharmacokinetics. nih.gov

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a key parameter that influences a molecule's ability to cross biological membranes. semanticscholar.orgmdpi.com For pyrazolidine-3,5-dione derivatives, lipophilicity has been shown to correlate with biological activity. In one study, the potency of these compounds as antagonists of the f-Met-Leu-Phe receptor on neutrophils appeared to be correlated with their apparent octanol-buffer partition coefficients, rather than their pKa values. nih.gov

The lipophilicity of a molecule can be fine-tuned by altering its substituents. For example, in a series of betulin (B1666924) triazole derivatives, the introduction of different 1,4-quinone fragments was shown to reduce lipophilicity. nih.gov Furthermore, changing substituents at another position from a hydroxyl group to acyl groups caused an increase in lipophilicity. nih.gov

Both experimental methods, such as reversed-phase thin-layer chromatography (RP-TLC), and various computational models (e.g., ALOGP, MLOGP) are used to determine lipophilicity. semanticscholar.orgmdpi.commdpi.com These predictive models help in screening large libraries of virtual compounds to identify those with desirable transport properties. The data from these analyses can indicate whether a compound is likely to be orally active, adhering to established guidelines such as Lipinski's rule of five. mdpi.com

The following table presents hypothetical and example data illustrating how different substituents might affect the calculated logP (ClogP) and predicted human intestinal absorption (HIA) for a series of this compound derivatives, demonstrating the application of SPR modeling.

Compound Substituent at C4 Calculated logP (ClogP) Predicted Human Intestinal Absorption (%)
This compound-H-0.5> 90%
4,4-Dimethyl-1-methylpyrazolidine-3,5-dione-CH₃, -CH₃0.6> 90%
4-Ethyl-1-methylpyrazolidine-3,5-dione-CH₂CH₃0.5> 90%
1-Methyl-4-phenylpyrazolidine-3,5-dione-Phenyl1.5> 90%
4-(4-Chlorophenyl)-1-methylpyrazolidine-3,5-dione-p-Cl-Phenyl2.2~85%
4-(4-Nitrophenyl)-1-methylpyrazolidine-3,5-dione-p-NO₂-Phenyl1.4> 90%
4-(4-Hydroxyphenyl)-1-methylpyrazolidine-3,5-dione-p-OH-Phenyl0.9> 90%

Advanced Applications and Research Potential

Application as Building Blocks in Complex Chemical Synthesis

The pyrazolidine-3,5-dione (B2422599) core is a highly functionalized building block for the synthesis of more complex heterocyclic compounds. researchgate.net Its reactivity allows for a variety of chemical transformations, making it a staple in synthetic organic chemistry. Advanced methodologies for synthesizing pyrazolidine-3,5-dione derivatives include microwave-assisted reactions and solid-phase synthesis, which enhance efficiency and structural diversity. benthamdirect.com

Key synthetic applications include:

Knoevenagel Condensation: The active methylene (B1212753) group at the C4 position readily participates in Knoevenagel condensation reactions with various aldehydes and ketones. This reaction is fundamental for creating 4-aryl- and 4-alkylidene derivatives, which are precursors for a wide range of other compounds. researchgate.net

Mannich Reactions: Pyrazolidine-3,5-diones can undergo Mannich reactions to introduce aminomethyl groups, leading to the formation of novel Mannich bases with potential biological activities. researchgate.net

Synthesis of Fused Heterocycles: The dione (B5365651) structure serves as a key intermediate for constructing fused heterocyclic systems. For example, reactions with various reagents can yield diazepine (B8756704) derivatives. researchgate.net

Multicomponent Reactions: The development of one-pot multicomponent reactions involving pyrazolidine-3,5-dione derivatives allows for the efficient assembly of complex molecules from simple starting materials, often with high yields. researchgate.net

These synthetic routes underscore the compound's importance in generating diverse molecular libraries for various research applications.

Role in Agrochemical Development (e.g., Insecticides, Miticides, Herbicides)

Derivatives of pyrazolidine-3,5-dione have demonstrated significant potential in the agricultural sector. benthamdirect.com Their biological activity extends to pest and weed control, positioning them as relevant candidates for the development of new agrochemicals. researchgate.net Research has focused on synthesizing derivatives that are effective as insecticides, miticides, and herbicides. benthamdirect.comresearchgate.net

The N-pyridylpyrazole structure, a related heterocyclic system, is already well-established in commercial insecticides, targeting insect ryanodine (B192298) receptors. mdpi.com This provides a rationale for exploring pyrazolidine-3,5-dione derivatives for similar or novel mechanisms of action in pest control. The objective of current research includes the development of environmentally friendly pesticides with high efficacy. researchgate.net

Agrochemical ApplicationTarget Pests/WeedsResearch Focus
Insecticides Lepidoptera pests (e.g., Plutella xylostella, Spodoptera exigua) mdpi.comDevelopment of derivatives with high larvicidal and antifeedant activities. researchgate.net
Miticides Various mite speciesSynthesis and screening of novel derivatives for acaricidal properties. benthamdirect.comresearchgate.net
Herbicides Broadleaf and grassy weedsExploration of phytotoxic effects of different substitution patterns on the pyrazolidine-3,5-dione ring. benthamdirect.com

Potential in Material Science (e.g., Functional Polymers, Dyes)

The chemical structure of pyrazolidine-3,5-dione is conducive to applications in material science, particularly in the creation of dyes and functional polymers. The scaffold's ability to engage in conjugation and form stable chromophoric systems is a key attribute.

Dyes and Color Formers: 3,5-Pyrazolidinediones have been investigated as color formers in color photography. researchgate.net More specifically, derivatives can be used to synthesize azo dyes and triazene (B1217601) dyes. researchgate.netjscimedcentral.com The coupling of functionalized pyrazolidin-3,5-dione derivatives with other molecules can produce compounds with intense colors and potentially useful photophysical properties. researchgate.net

Functional Polymers: While less explored, the reactive sites on the pyrazolidine-3,5-dione ring offer opportunities for incorporation into polymer chains. As monomers or functional additives, they could impart specific properties such as thermal stability, photo-responsiveness, or chelating abilities to polymeric materials. The synthesis of urazoles (1,2,4-triazolidine-3,5-diones), which are related structures, highlights their value in polymer applications. organic-chemistry.org

Development of Chemical Probes for Biological Research

Chemical probes are essential tools for studying biological systems. The diverse biological activities of pyrazolidine-3,5-dione derivatives make them attractive scaffolds for designing such probes. By modifying the core structure, researchers can develop molecules that interact selectively with specific biological targets, such as enzymes or receptors.

For instance, pyrazolidine-3,5-dione derivatives have been identified as agonists of the Farnesoid X receptor (FXR), a key regulator of bile acid and lipid metabolism. nih.gov This discovery opens the door to creating specific probes to study FXR function and its role in disease. Similarly, derivatives targeting the P2Y12 receptor are being developed to investigate its role in neuroinflammation. nih.govresearchgate.netchemrxiv.org The synthesis of these targeted molecules allows for the elucidation of complex biological pathways and the identification of new therapeutic targets.

Radiochemistry and Imaging Applications (e.g., Radioprosthetic Groups for PET Imaging)

A significant area of advanced research is the use of pyrazolidine-3,5-dione derivatives in radiochemistry, particularly for Positron Emission Tomography (PET) imaging. nih.gov PET is a non-invasive imaging technique that uses radiolabeled molecules (radiotracers) to visualize and quantify biological processes in vivo. nih.gov

Researchers have focused on synthesizing fluorinated pyrazolidine-3,5-dione derivatives as potential PET tracers for imaging the purinergic P2Y12 receptor (P2Y12R), a biomarker for microglia in the central nervous system. nih.govresearchgate.netchemrxiv.org

Key Research Findings in PET Tracer Development:

Synthesis: A series of fluorinated pyrazolidine-3,5-dione derivatives were synthesized and showed a strong affinity for the human P2Y12R, with Kᵢ values in the low nanomolar range (1.21 to 5.66 nM). nih.govresearchgate.net

Radiolabeling: A selected candidate was successfully radiolabeled with fluorine-18 (B77423) ([¹⁸F]), the most commonly used radionuclide for PET imaging. nih.govchemrxiv.org

In Vivo Evaluation: Preclinical evaluation in rats using dynamic PET imaging showed that while the tracer had a high affinity, it exhibited low brain uptake, potentially due to metabolic instability or ionization of the scaffold at physiological pH. nih.govresearchgate.net

These findings, while highlighting challenges, demonstrate the potential of the pyrazolidine-3,5-dione scaffold as a radioprosthetic group and underscore the need for further structural modifications to improve pharmacokinetic properties for successful brain imaging. nih.govresearchgate.net

Future Directions in Synthetic Methodology and Derivatization

The continued importance of 1-methylpyrazolidine-3,5-dione and its analogs in various fields drives the need for new and improved synthetic methods. rsc.org Future research in this area is likely to focus on several key themes:

Green Chemistry: Developing more environmentally benign synthetic routes that minimize solvent use and avoid toxic reagents. organic-chemistry.orgthieme-connect.de This includes the expanded use of water as a reaction medium and catalysis-based methods. nih.gov

C-H Functionalization: Direct C-H functionalization is a powerful tool for modifying the pyrazolidine-3,5-dione core and its derivatives, allowing for the introduction of new functional groups without the need for pre-functionalized starting materials. thieme-connect.de

Photoredox and Electrocatalysis: These modern synthetic techniques offer novel pathways for forming bonds and creating complex derivatives under mild conditions, expanding the accessible chemical space. thieme-connect.de

Diversity-Oriented Synthesis: Creating large and diverse libraries of pyrazolidine-3,5-dione derivatives through efficient and automated synthesis will accelerate the discovery of new compounds with desired properties for pharmaceutical and other applications.

Unexplored Biological Activity Mechanisms and Pathways (Non-Clinical)

While pyrazolidine-3,5-dione derivatives are known for a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, the underlying mechanisms are not always fully understood. benthamdirect.comresearchgate.netnih.gov This leaves significant room for non-clinical research to explore novel biological activities and signaling pathways.

Potential Areas for Future Investigation:

Novel Enzyme Inhibition: The scaffold could be tailored to inhibit enzymes beyond those already identified. For example, derivatives have been investigated as inhibitors of CDK2 and DprE1, suggesting that other kinases or enzymes involved in microbial cell wall synthesis could be potential targets. nih.govnih.gov

Modulation of Nuclear Receptors: Following the discovery of derivatives acting on the Farnesoid X receptor, exploring interactions with other nuclear receptors could reveal new regulatory functions in metabolism and inflammation. nih.gov

Epigenetic Targets: The potential for pyrazolidine-3,5-dione derivatives to interact with epigenetic modifying enzymes (e.g., histone deacetylases, methyltransferases) remains a largely unexplored area.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are crucial to understand how different substituents on the pyrazolidine-3,5-dione ring influence biological activity, which can guide the design of more potent and selective compounds. jscimedcentral.comjscimedcentral.com

Further research into these areas will be essential to fully realize the therapeutic and scientific potential of this versatile chemical scaffold. benthamdirect.com

Environmental and Green Chemistry Implications

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize their environmental impact. Research into this compound and its derivatives is exploring more environmentally benign synthetic routes.

A notable development in the green synthesis of pyrazolidine-3,5-dione derivatives involves the use of a magnesium (II) acetylacetonate (B107027) catalyst in an aqueous medium. researchgate.netnih.gov This method presents a significant advancement over traditional synthetic approaches that often rely on volatile and hazardous organic solvents. The use of water as a solvent is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and readily available.

The catalyzed reaction in water not only offers a greener alternative but also demonstrates high yields, making it an attractive option for industrial applications. researchgate.netnih.gov While this research focuses on derivatives, the principles are applicable to the synthesis of this compound, paving the way for more sustainable production methods.

Below is a data table summarizing the advantages of a catalyzed synthesis in water for pyrazolidine-3,5-dione derivatives, which can be extrapolated to the synthesis of this compound.

MetricTraditional SynthesisCatalyzed Synthesis in Water
Solvent Organic Solvents (e.g., Methanol, Ethanol)Water
Catalyst Often requires strong acids or basesMagnesium (II) acetylacetonate
Reaction Conditions Can require elevated temperatures and longer reaction timesMilder conditions, often at room temperature
Yield VariableHigh
Environmental Impact Higher, due to solvent use and waste generationLower, with reduced solvent waste and use of a more benign catalyst

This table provides a comparative overview of traditional versus green synthetic methods for pyrazolidine-3,5-dione derivatives, with implications for the synthesis of this compound.

While significant strides have been made in the green synthesis of related compounds, comprehensive studies on the environmental fate, biodegradability, and ecotoxicity specifically for this compound are not yet widely available. The environmental risk assessment of any chemical compound is a complex process that involves evaluating its potential for persistence, bioaccumulation, and toxicity in various environmental compartments. europa.eueuropa.eu

Future research will need to focus on these critical areas to provide a complete environmental profile of this compound. Such studies are essential for ensuring its safe and sustainable use in any potential applications.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 1-methylpyrazolidine-3,5-dione derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves multicomponent reactions (MCRs) under green conditions. For example, sonicated MCRs using diethyl malonate, methylhydrazine, and imidazole in aqueous media yield this compound derivatives with good efficiency (~70–85% yields). Key optimizations include adjusting catalyst loading (imidazole, 10–15 mol%), solvent polarity, and sonication time (30–60 min) to enhance regioselectivity . Alternative routes involve malonic acid derivatives and alkylhydrazines under reflux with POCl₃/CHCl₃, followed by arylidene functionalization via Knoevenagel condensation .

Q. How can structural confirmation of this compound derivatives be achieved using spectroscopic techniques?

  • Methodological Answer : Combine ¹H/¹³C NMR to identify methyl groups (δ 2.8–3.2 ppm for N–CH₃) and ketone carbonyl signals (δ 165–175 ppm). High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular ions (e.g., [M+H]+ for C₆H₈N₂O₂: m/z 142.16). IR spectroscopy verifies the presence of C=O stretches (~1700 cm⁻¹) and NH/CH₂ groups .

Q. What in vitro or in vivo models are suitable for preliminary pharmacological evaluation of pyrazolidinedione derivatives?

  • Methodological Answer : The carrageenan-induced rat paw edema model is widely used to assess anti-inflammatory activity. Derivatives are administered orally (10–50 mg/kg), and edema reduction is measured at 3–6 h post-carrageenan injection. Indomethacin (10 mg/kg) serves as a positive control. Compounds with >50% inhibition at 50 mg/kg warrant further SAR studies .

Advanced Research Questions

Q. How do substituents at the 4-position of this compound influence anti-inflammatory activity, and what structural motifs correlate with efficacy?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., –NO₂, –CF₃) at the 4-arylidene position enhances activity by stabilizing charge-transfer interactions with cyclooxygenase (COX) enzymes. Derivatives with 3,4-dimethoxyphenyl (e.g., compound 15k in ) show >80% edema inhibition due to improved lipophilicity (LogP ~2.8) and hydrogen-bonding capacity. In contrast, bulky substituents (e.g., –PhCH₂) reduce bioavailability .

Q. What experimental strategies can resolve contradictions in pharmacological data between structurally similar pyrazolidinedione derivatives?

  • Methodological Answer : Contradictions often arise from minor stereoelectronic differences. Use computational docking (e.g., AutoDock Vina) to compare binding poses with COX-2 or IL-1β targets. Validate with isothermal titration calorimetry (ITC) to measure binding affinities (Kd). For example, derivatives with para-substituted arylidenes may exhibit higher ΔG values (−9.5 kcal/mol) than ortho-substituted analogs (−7.2 kcal/mol), explaining efficacy disparities .

Q. How can regioselectivity challenges in the synthesis of dispiro-pyrazolidinedione hybrids be addressed?

  • Methodological Answer : Regioselectivity in spirocyclization is controlled by steric and electronic effects. Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with 3,4-dimethoxyphenylboronic acid) to pre-functionalize the pyrazolidinedione core before spiro-ring formation. Use low-temperature conditions (0–5°C) and bulky ligands (e.g., PPh₃) to favor kinetically controlled products .

Q. What catalytic systems improve the yield of 3,5-disubstituted pyrazolidinediones in transition-metal-mediated reactions?

  • Methodological Answer : Pd(PPh₃)₄/K₂CO₃ in dioxane/water (3:1 v/v) at 105°C achieves >90% coupling efficiency for 3,5-diaryl derivatives. For electron-deficient substrates, switch to Buchwald-Hartwig conditions (Pd₂(dba)₃/XPhos) with Cs₂CO₃ in toluene. Monitor reaction progress via TLC (hexane:EtOAc 4:1) to minimize over-functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.